molecular formula C11H10N2 B14149350 2-Benzylpyrimidine CAS No. 90210-57-4

2-Benzylpyrimidine

Cat. No.: B14149350
CAS No.: 90210-57-4
M. Wt: 170.21 g/mol
InChI Key: OOLOAWZLPBDRJQ-UHFFFAOYSA-N
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Description

2-Benzylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a benzyl group attached to the second position of the pyrimidine ring Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrimidine typically involves the reaction of benzyl halides with pyrimidine derivatives under basic conditions. One common method is the nucleophilic substitution reaction where benzyl chloride reacts with pyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. For instance, a palladium-catalyzed cross-coupling reaction between benzyl halides and pyrimidine derivatives can be employed. This method offers high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylpyrimidine N-oxides.

    Reduction: Reduction reactions can convert it into corresponding dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Benzylpyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-Benzylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: It is used in the production of dyes, agrochemicals, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Benzylpyrimidine in biological systems involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the functional groups present on the pyrimidine ring.

Comparison with Similar Compounds

    2-Benzylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Benzylpyrimidine: Benzyl group attached to the fourth position of the pyrimidine ring.

    2-Benzoylpyrimidine: Contains a benzoyl group instead of a benzyl group.

Uniqueness: 2-Benzylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

90210-57-4

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-benzylpyrimidine

InChI

InChI=1S/C11H10N2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-8H,9H2

InChI Key

OOLOAWZLPBDRJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC=N2

Origin of Product

United States

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